

# Navigating the Negative Results of the Foliglurax AMBLED Study: A Technical Resource

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## Compound of Interest

Compound Name: *Foliglurax*

Cat. No.: *B1653653*

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a detailed analysis of the negative clinical trial results of the **Foliglurax** (PXT002331) AMBLED study in Parkinson's disease. The content is designed to assist researchers in understanding the trial's outcomes, troubleshooting potential experimental discrepancies, and guiding future research in targeting the mGluR4 pathway.

## Frequently Asked Questions (FAQs)

Q1: What was the primary goal of the **Foliglurax** AMBLED study?

The primary objective of the Phase 2 AMBLED study (NCT03162874) was to assess the efficacy of **Foliglurax** as an add-on therapy to levodopa in reducing the daily awake "OFF" time in patients with Parkinson's disease who were experiencing motor fluctuations.<sup>[1]</sup>

Q2: What was the outcome of the AMBLED study?

The AMBLED study did not meet its primary endpoint. **Foliglurax**, at either 10 mg or 30 mg twice daily, failed to show a statistically significant reduction in daily awake OFF time compared to placebo after 28 days of treatment.<sup>[1]</sup> The development of **Foliglurax** for Parkinson's disease was subsequently terminated.<sup>[2][3]</sup>

Q3: Were there any positive signals observed in the study?

While not statistically significant, there was a numerical, dose-dependent decrease in the daily awake OFF time with **Foliglurax** treatment.[2] After 28 days, the OFF time was reduced by 0.55 hours in the 10 mg group and 0.72 hours in the 30 mg group, compared to a 0.29-hour reduction in the placebo group. Additionally, a higher percentage of patients in the 30 mg **Foliglurax** group (44.7%) experienced a decrease in daily awake OFF time of one hour or more compared to the 10 mg (31.1%) and placebo (30.4%) groups.

Q4: What was the scientific rationale for testing **Foliglurax** in Parkinson's disease?

**Foliglurax** is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). In Parkinson's disease, the loss of dopaminergic neurons leads to an overactivity of the glutamatergic system in the basal ganglia, contributing to motor symptoms. Preclinical studies in rodent and primate models of Parkinson's disease suggested that activating mGluR4 could normalize this hyperactivity and reduce motor symptoms, offering a non-dopaminergic therapeutic approach.

Q5: What are the potential reasons for the failure of the AMBLED trial despite promising preclinical data?

The disconnect between preclinical success and clinical failure is a significant challenge in drug development. Potential reasons for the AMBLED trial's negative outcome could include:

- **Translational Gap:** The animal models used in preclinical studies may not have fully recapitulated the complex pathophysiology of Parkinson's disease in humans.
- **Target Engagement:** It is possible that the doses of **Foliglurax** used in the trial were insufficient to achieve the necessary level of mGluR4 engagement in the brain to produce a therapeutic effect.
- **Patient Population:** The heterogeneity of Parkinson's disease and the specific characteristics of the enrolled patient population may have influenced the outcome.
- **Placebo Effect:** A notable placebo response was observed in the trial, which can make it challenging to demonstrate the efficacy of the investigational drug.
- **Off-Target Effects:** While not specifically reported, unforeseen off-target effects of **Foliglurax** could have counteracted its intended therapeutic action.

# Troubleshooting Experimental Discrepancies

For researchers working with mGluR4 PAMs, the **Foliglurax** results warrant careful consideration of experimental design. Here are some troubleshooting guides:

## Guide 1: Re-evaluating Preclinical Models

- Issue: Your mGluR4 PAM shows robust efficacy in a 6-OHDA-lesioned rodent model, but you are concerned about its clinical translatability.
- Troubleshooting Steps:
  - Model Selection: Consider using multiple, diverse preclinical models, including toxin-based (e.g., MPTP) and genetic models, to ensure the observed effects are not model-specific.
  - Behavioral Endpoints: Employ a broader range of behavioral assessments that more closely mimic the motor and non-motor symptoms of human Parkinson's disease.
  - Chronic Dosing: Evaluate the effects of long-term administration of your compound to assess for tachyphylaxis or unforeseen side effects.

## Guide 2: Assessing Target Engagement

- Issue: You are uncertain if your mGluR4 PAM is reaching its target in the central nervous system at a therapeutically relevant concentration.
- Troubleshooting Steps:
  - Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct thorough PK/PD studies to establish a clear relationship between drug exposure and the desired pharmacological effect.
  - Positron Emission Tomography (PET) Imaging: If a suitable PET ligand is available, use this technique to directly visualize and quantify receptor occupancy in the brain.
  - Biomarker Analysis: Explore potential biomarkers in cerebrospinal fluid (CSF) or plasma that may reflect target engagement and downstream pathway modulation.

## Data Presentation

### AMBLEMED Study: Key Quantitative Outcomes

Endpoint	Placebo	Foliglurax (10 mg BID)	Foliglurax (30 mg BID)	Statistical Significance
Change from Baseline in Daily Awake OFF Time (hours)	-0.29	-0.55	-0.72	Not Statistically Significant
Patients with $\geq 1$ hour Decrease in Daily Awake OFF Time	30.4%	31.1%	44.7%	Not Statistically Significant
Change from Baseline in Unified Dyskinesia Rating Scale (UDysRS) Score	No significant difference reported	No significant difference reported	No significant difference reported	Not Statistically Significant

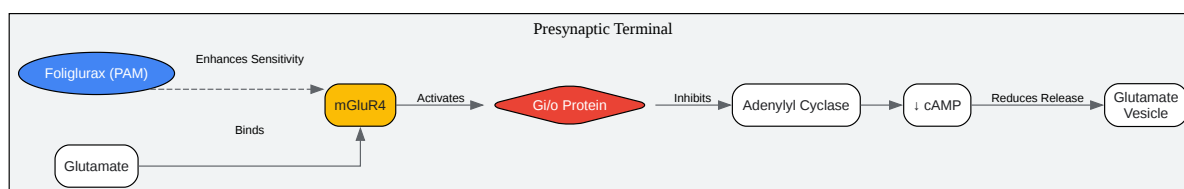
## Experimental Protocols

### AMBLEMED Study: Methodological Overview

- Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Participants: 157 patients with idiopathic Parkinson's disease for at least three years, on a stable regimen of levodopa, and experiencing both "OFF" time and levodopa-induced dyskinesia.
- Intervention: Participants were randomized (1:1:1) to receive either **Foliglurax** 10 mg, **Foliglurax** 30 mg, or a matching placebo, administered orally twice daily for 28 days.
- Primary Endpoint Assessment: The primary endpoint was the change from baseline in the mean daily awake "OFF" time, as recorded by patients in a Hauser diary.

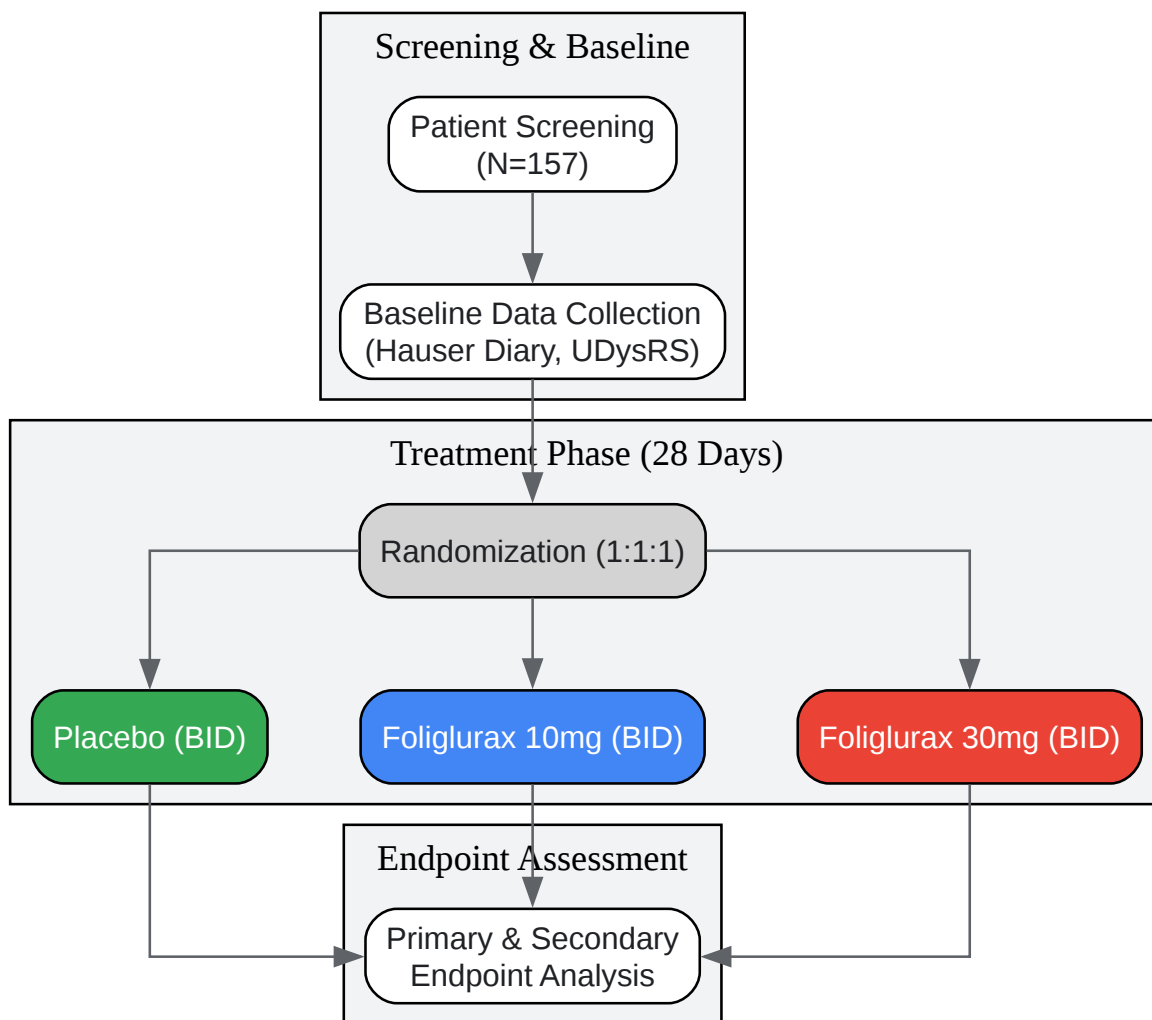
- Secondary Endpoint Assessment: A key secondary endpoint was the change from baseline in the severity of dyskinesia, as measured by the Unified Dyskinesia Rating Scale (UDysRS).

## Visualizations



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Caption: **Foliglurax** enhances mGluR4 signaling to reduce glutamate release.



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Caption: Workflow of the **Foliglurax** AMBLED clinical trial.

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